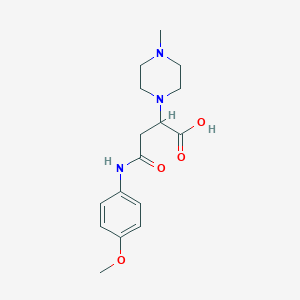

4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Description

4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic organic compound featuring a substituted butanoic acid backbone. Its structure includes:

- A 4-methoxyanilino group attached to the 4-oxobutanoic acid moiety, contributing electron-donating properties via the methoxy (-OCH₃) substituent.

- The 4-oxobutanoic acid core, which may enhance solubility in polar solvents due to the carboxylic acid group.

Properties

IUPAC Name |

4-(4-methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-18-7-9-19(10-8-18)14(16(21)22)11-15(20)17-12-3-5-13(23-2)6-4-12/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFZBPFTSIHQAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting with the reaction of 4-methoxyaniline with appropriate reagents to introduce the piperazinyl and carboxylic acid groups. The reaction conditions may include the use of strong bases or acids, and the process often requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used under acidic or neutral conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, often in anhydrous solvents.

Substitution: Nucleophilic substitution reactions may involve alkyl halides or other electrophiles in the presence of a base.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it may serve as a probe or inhibitor in studies of enzyme activity or cellular processes.

Medicine: Potential medical applications include the development of new drugs targeting specific diseases or conditions, leveraging the compound's unique chemical properties.

Industry: In industry, this compound may be used in the production of specialty chemicals, coatings, or materials with specific desired properties.

Mechanism of Action

The mechanism by which 4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses or therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid with structurally related compounds, highlighting key differences in substituents, molecular properties, and research findings:

*Inferred based on structural analogs.

Key Structural and Functional Differences:

Substituent Effects: Electron-Donating vs. In contrast, chlorine (-Cl) in the chlorophenyl analog (C₁₅H₁₉ClN₂O₃) increases lipophilicity and may influence membrane permeability . Piperazine vs. Piperidine: Piperazine derivatives (e.g., target compound and ) exhibit higher basicity due to the secondary amine, whereas piperidine-based compounds () lack this property, affecting their pharmacokinetics .

Synthetic Yields and Solubility: The unsaturated analog (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid () was synthesized with a 94.23% yield, suggesting efficient methods (e.g., maleic anhydride reactions) that could be adapted for the target compound . Solubility studies in highlight acetone/ethanol mixtures as optimal for analysis, which may inform formulation strategies for similar oxobutanoic acid derivatives .

Biological Implications: Fluorine and hydroxyl substituents ( and ) are associated with improved metabolic stability and solubility, respectively. The target compound’s methoxy group may balance these properties.

Biological Activity

4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C16H24N4O4

- Molecular Weight : 336.39 g/mol

The key functional groups include an aniline moiety, a piperazine ring, and a ketone group, which are essential for its biological activity.

Antitumor Activity

Research indicates that the compound exhibits significant antitumor properties. A study evaluated various derivatives of similar structures against multiple cancer cell lines, including prostate and bladder cancers. The results demonstrated promising inhibitory effects, with some derivatives showing IC50 values in the low micromolar range (e.g., 1.6 µM for bladder cancer) without significant toxicity to normal fibroblast cells .

The proposed mechanisms through which this compound exerts its effects include:

- Kinase Inhibition : The compound is believed to inhibit specific kinases involved in cancer cell proliferation. For instance, structural modifications have been shown to enhance potency against certain kinases, suggesting a structure-activity relationship that could be exploited for drug design .

- Cell Cycle Arrest : In vitro studies revealed that treatment with this compound leads to cell cycle arrest in the G1 phase, thereby preventing cancer cells from proliferating .

- Apoptosis Induction : The compound has been found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Study 1: Prostate Cancer

In a controlled study involving prostate cancer cell lines, the compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 5 µM. Notably, the compound exhibited minimal toxicity towards non-cancerous cell lines, highlighting its potential as a selective therapeutic agent .

Study 2: Bladder Cancer

Another study focused on bladder cancer cells demonstrated that the compound effectively inhibited cell growth with an IC50 value of 1.6 µM. This study also explored the molecular pathways affected by the compound, revealing significant downregulation of key survival pathways such as PI3K/Akt and MAPK/ERK signaling cascades .

Data Table

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor Activity | Prostate Cancer | 5 | Cell cycle arrest |

| Antitumor Activity | Bladder Cancer | 1.6 | Apoptosis induction |

| Kinase Inhibition | Various | <10 | Inhibition of specific kinases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.